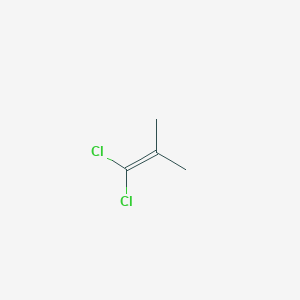![molecular formula C25H30 B14156289 Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]- CAS No. 107949-22-4](/img/structure/B14156289.png)
Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a butylcyclohexyl group and a methylphenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” typically involves multi-step organic reactions. One possible route could include:
Formation of the butylcyclohexyl group: Starting with cyclohexane, a butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the methylphenylethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology
While specific biological applications may not be well-documented, similar compounds are often investigated for their potential as pharmaceuticals or bioactive molecules.
Medicine
In medicine, derivatives of such compounds might be explored for their therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mecanismo De Acción
The mechanism of action for “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(4-butylcyclohexyl)-4-[(4-ethylphenyl)ethynyl]-
- Benzene, 1-(4-butylcyclohexyl)-4-[(4-methoxyphenyl)ethynyl]-
Uniqueness
The uniqueness of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” lies in its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the butylcyclohexyl group and the methylphenylethynyl group can lead to distinct steric and electronic effects compared to similar compounds.
Propiedades
Número CAS |
107949-22-4 |
|---|---|
Fórmula molecular |
C25H30 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-(4-butylcyclohexyl)-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H30/c1-3-4-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3 |
Clave InChI |
UEWUXXCQZUSEKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
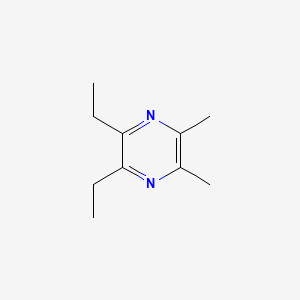
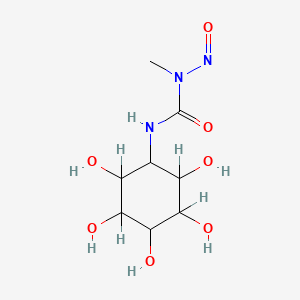
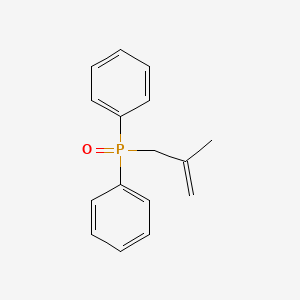

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
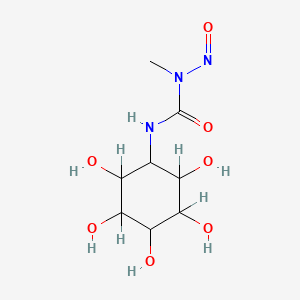
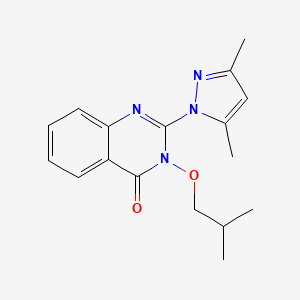
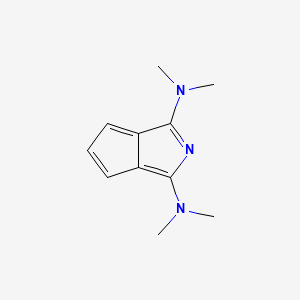
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
